

# Toxicological Profile of N-Nitrosometoprolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**N-Nitrosometoprolol** is a nitrosamine impurity that can form from the secondary amine structure of the beta-blocker metoprolol. Like other N-nitroso compounds, it is a substance of toxicological concern due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the available toxicological data for **N-Nitrosometoprolol**, including its genotoxicity, mutagenicity, and carcinogenicity assessment, as well as established acceptable intake limits. Detailed experimental protocols for key studies are provided, and the mechanism of toxicity is illustrated.

## **Regulatory Status and Acceptable Intake**

Regulatory bodies have established acceptable intake (AI) limits for **N-Nitrosometoprolol** to ensure patient safety. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set an AI of 1500 ng/day.[1][2] This limit is derived using a structure-activity relationship (SAR) and read-across approach from toxicological data of related nitrosamines.[3][4] **N-Nitrosometoprolol** is classified under FDA Potency Category 4. [1] The Health Sciences Authority (HSA) also recommends an AI of 1500 ng/day, determined using the Carcinogenic Potency Categorisation Approach (CPCA).[5]

## Genotoxicity



**N-Nitrosometoprolol** has been demonstrated to be genotoxic in both in vitro and in vivo studies.

### In Vitro Studies: DNA Fragmentation in Hepatocytes

**N-Nitrosometoprolol** induces DNA fragmentation in primary cultures of rat and human hepatocytes.[6][7][8][9] A study by Robbiano et al. (1991) showed positive dose-related responses after a 20-hour exposure to subtoxic concentrations of 0.1-1 mM.[8][9] The genotoxic effect is dependent on metabolic activation, as no DNA fragmentation was observed in Chinese hamster lung V79 cells, which have a lower metabolic capacity.[8][9]

### In Vivo Studies: Micronucleus Induction in Rat Liver

In an in vivo study by Martelli et al. (1994), a single high dose of 1000 mg/kg of **N-Nitrosometoprolol** administered by gavage to partially hepatectomized rats resulted in a statistically significant increase in the frequency of micronucleated hepatocytes.[6] However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a target organ-specific clastogenic effect in the liver.[6] The in vivo clastogenic potency was noted to be markedly lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in the whole animal.

## Mutagenicity

Direct mutagenicity data for **N-Nitrosometoprolol** from bacterial reverse mutation assays (Ames test) are not readily available in the public domain. However, the mutagenic potential of nitrosamines, particularly N-nitroso-drug substance related impurities (NDSRIs), is an area of active research. For many nitrosamines, standard Ames test protocols may not be sensitive enough to detect mutagenicity, leading to the development of an "enhanced Ames test".[10][11] [12] This modified assay often incorporates hamster liver S9 for metabolic activation, as it has been shown to be more effective than rat liver S9 for some nitrosamines.[13][14][15]

For the related compound, N-Nitroso propranolol, initial studies reported negative results in the standard Ames test.[13][14][15][16] However, a more recent and systematic investigation using enhanced conditions, including hamster liver S9, demonstrated that N-Nitroso propranolol is indeed mutagenic, inducing both base pair substitutions and frameshift mutations.[13][14][15] [16] This suggests that **N-Nitrosometoprolol** may also be mutagenic under appropriate testing conditions.



## Carcinogenicity

Long-term carcinogenicity bioassays specifically for **N-Nitrosometoprolol** have not been reported. The assessment of its carcinogenic risk relies on data from related compounds and structure-activity relationship (SAR) models. The general mechanism of carcinogenicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form unstable  $\alpha$ -hydroxy nitrosamines.[17] These intermediates can then lead to the formation of DNA-reactive diazonium species, which can alkylate DNA bases, leading to mutations and potentially initiating cancer.[17]

Regulatory agencies employ the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake limits for nitrosamines lacking robust carcinogenicity data. [18] This approach considers the structural features of the nitrosamine, such as the presence of  $\alpha$ -hydrogens and other activating or deactivating groups, to predict its carcinogenic potency. [18]

### **Data Presentation**

Table 1: Genotoxicity of N-Nitrosometoprolol

| Assay                     | Test System                                           | Concentration/<br>Dose | Results                                                                                                  | Reference                      |
|---------------------------|-------------------------------------------------------|------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------|
| DNA<br>Fragmentation      | Primary Rat and<br>Human<br>Hepatocytes (in<br>vitro) | 0.1 - 1 mM             | Positive, dose-<br>dependent<br>increase in DNA<br>fragmentation.[6]<br>[7][8][9]                        | Robbiano, L., et<br>al. (1991) |
| Micronucleus<br>Induction | Partially<br>Hepatectomized<br>Rats (in vivo)         | 1000 mg/kg<br>(gavage) | Statistically significant increase in micronucleated hepatocytes; no effect in bone marrow or spleen.[6] | Martelli, A., et al.<br>(1994) |



## **Experimental Protocols**

# DNA Fragmentation Assay (Alkaline Elution Technique) - Robbiano et al. (1991)

- Test System: Primary cultures of hepatocytes isolated from male Sprague-Dawley rats and from human liver samples.
- Treatment: Cells were exposed to various concentrations of N-Nitrosometoprolol (0.1, 0.3, and 1.0 mM) for 20 hours.
- Methodology:
  - After treatment, the cells were harvested and lysed on a filter.
  - The DNA was eluted from the filter with an alkaline solution.
  - The amount of DNA in the eluate and on the filter was quantified.
  - The rate of DNA elution was calculated as an indicator of DNA fragmentation.
- Controls: Concurrent negative (vehicle) and positive controls were included.

## In Vivo Micronucleus Assay - Martelli et al. (1994)

- Test System: Male Sprague-Dawley rats that underwent partial hepatectomy to stimulate cell proliferation in the liver.
- Treatment: A single dose of 1000 mg/kg N-Nitrosometoprolol was administered by gavage.
- Methodology:
  - Animals were sacrificed at various time points after treatment.
  - Hepatocytes were isolated from the liver, and bone marrow cells were flushed from the femurs. Spleen preparations were also made.
  - Cells were stained, and the frequency of micronucleated cells was determined by microscopic examination.



• Controls: A control group of animals received the vehicle only.

## **Mandatory Visualization**









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. efpia.eu [efpia.eu]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Register :: Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments [federalregister.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub New Scientific Knowledge & Development Nitrosamines Exchange [nitrosamines.usp.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. hesiglobal.org [hesiglobal.org]
- 16. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]



- 18. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of N-Nitrosometoprolol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6189872#toxicological-profile-of-n-nitrosometoprolol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com